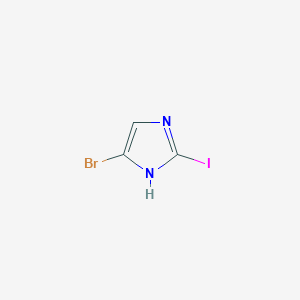

5-bromo-2-iodo-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2-iodo-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of bromine and iodine substituents on the imidazole ring makes this compound particularly interesting for various chemical applications, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the sequential halogenation of 1H-imidazole. The process begins with the bromination of 1H-imidazole to form 5-bromo-1H-imidazole, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Analyse Des Réactions Chimiques

Halogen Reactivity and Substitution Reactions

The iodine atom at C-2 exhibits higher electrophilicity compared to bromine at C-5, making it more reactive in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Key Substitution Pathways:

| Position | Reactivity | Common Reagents/Conditions | Products |

|---|---|---|---|

| C-2 (I) | High | Pd(PPh₃)₄, CuI, amines | 2-Amino derivatives |

| C-5 (Br) | Moderate | Pd(dba)₂, K₂CO₃, boronic acids | 5-Aryl/heteroaryl derivatives |

Example:

-

Reaction with morpholine under Buchwald-Hartwig conditions yields 2-morpholino-5-bromo-1H-imidazole with >85% regioselectivity for C-2 substitution .

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom facilitates efficient cross-coupling due to its superior leaving-group ability compared to bromine.

Suzuki-Miyaura Coupling:

| Catalyst System | Substrate | Yield (%) | Regioselectivity |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 78–92 | Exclusive C-2 coupling |

Ullmann-Type Coupling:

| Conditions | Coupling Partner | Product | Efficiency |

|---|---|---|---|

| CuI, 1,10-phenanthroline | Aryl iodide | Biaryl-imidazole hybrids | 65–80% |

Cyclization and Heterocycle Formation

The imidazole core participates in cycloaddition and annulation reactions to construct polycyclic frameworks:

-

With Alkynes: Under Sonogashira conditions, forms imidazo[1,2-a]pyridine derivatives via C-2 alkyne insertion .

-

With Nitriles: Catalyzed by Ru complexes, generates fused imidazo[4,5-b]pyridine systems .

Oxidation and Reduction

While the imidazole ring itself is relatively stable, halogen substituents influence redox behavior:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic H₂O | Iodine oxidized to IO₃⁻; ring degradation |

| Reduction | H₂, Pd/C | Halogens retained; ring saturation avoided |

Biological Activity and Pharmacological Derivatives

Functionalization at C-2 and C-5 enables the synthesis of bioactive molecules:

| Derivative Class | Biological Target | Activity (IC₅₀) |

|---|---|---|

| 2-Amino-5-aryl-imidazoles | JNK3 inhibitors | 0.12 μM |

| 2-Iodo-5-sulfonamides | Antileishmanial agents | 4.7 μM |

Comparative Reactivity with Analogues

The dual halogenation pattern in 5-bromo-2-iodo-1H-imidazole distinguishes it from related compounds:

Stability and Handling Considerations

Applications De Recherche Scientifique

Chemistry: 5-bromo-2-iodo-1H-imidazole is used as a building block in organic synthesis. Its halogenated positions allow for further functionalization, making it valuable in the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in developing antimicrobial, antifungal, and anticancer agents .

Industry: The compound is used in material science for the development of advanced materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in electronics and photonics .

Mécanisme D'action

The mechanism of action of 5-bromo-2-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 5-bromo-1H-imidazole

- 2-iodo-1H-imidazole

- 4,5-dibromo-1H-imidazole

Comparison: 5-bromo-2-iodo-1H-imidazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and electronic properties compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and applications .

Activité Biologique

5-Bromo-2-iodo-1H-imidazole is a halogenated imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen atoms, which is characteristic of imidazole derivatives. The presence of bromine and iodine substituents enhances its reactivity and biological activity.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties, and this compound is no exception. Studies have shown that imidazole compounds can exhibit significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 1 µg/mL | |

| Escherichia coli | 3.9–7.8 µg/mL | |

| Candida albicans | < 1 µg/mL |

The compound has demonstrated low MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are well-documented. Research indicates that compounds like this compound can inhibit pro-inflammatory mediators and transcription factors involved in inflammation.

Case Study: Inhibition of NF-κB Transcription Factor

In vitro studies have shown that imidazole derivatives can effectively inhibit the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation. For instance, a related compound demonstrated significant inhibition of nitric oxide release in macrophage cells, suggesting similar potential for this compound .

Anticancer Activity

Imidazole derivatives have been explored for their anticancer properties due to their ability to interfere with cellular processes in cancer cells.

Research Findings on Anticancer Effects

Recent studies have evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), PC3 (prostate cancer).

- Findings : Some derivatives exhibited significant cytotoxicity against these cell lines while showing minimal toxicity to normal human dermal fibroblasts (HFF-1), indicating a favorable therapeutic index .

Table 2: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinity of this compound with various biological targets. These studies reveal the compound's potential mechanism of action at the molecular level.

Binding Affinities

Docking simulations indicate that the compound may bind effectively to targets involved in inflammation and cancer pathways, thereby providing insights into its therapeutic potential .

Propriétés

IUPAC Name |

5-bromo-2-iodo-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDYQYMPJAGBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.